(Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide

説明

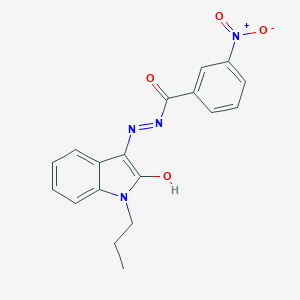

(Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is a Schiff base derivative featuring a benzohydrazide moiety linked to a 2-oxoindoline scaffold via an azomethine (-CH=N-) bond. The compound adopts a Z-configuration around the imine bond, as confirmed by crystallographic studies in analogous structures . Key structural features include:

- A nitro group (-NO₂) at the 3-position of the benzohydrazide ring, which enhances electron-withdrawing effects and influences binding interactions.

- A 1-propyl substituent on the indolinone nitrogen, which may improve lipophilicity and membrane permeability.

- A planar conformation stabilized by intramolecular hydrogen bonding, as observed in related hydrazones .

This compound has shown promise in anticancer and antimicrobial research, particularly due to its ability to chelate metal ions (e.g., copper) to form cytotoxic complexes . Its structural framework aligns with pharmacophores known to inhibit enzymes like cyclin-dependent kinases (CDKs) and thymidine phosphorylase .

特性

IUPAC Name |

N-(2-hydroxy-1-propylindol-3-yl)imino-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c1-2-10-21-15-9-4-3-8-14(15)16(18(21)24)19-20-17(23)12-6-5-7-13(11-12)22(25)26/h3-9,11,24H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDLOSHVQINREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that it may act as an inhibitor of specific transcription factors, which are crucial in regulating inflammatory responses.

Inhibition of EGR-1

Recent research indicates that derivatives similar to this compound have shown promise as inhibitors of EGR-1 (Early Growth Response 1), a transcription factor implicated in inflammatory diseases. The inhibition of EGR-1 can lead to reduced expression of pro-inflammatory cytokines, making these compounds potential candidates for treating conditions like atopic dermatitis .

Antioxidant Properties

Studies have suggested that the compound possesses antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial as oxidative stress is a significant contributor to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary evaluations have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Case Studies

-

EGR-1 Inhibition Study :

- Objective : To evaluate the effect of similar compounds on EGR-1 activity.

- Method : Electrophoretic mobility shift assays were used to assess the binding affinity of the compounds to the EGR-1 DNA-binding domain.

- Results : Compounds demonstrated dose-dependent inhibition of EGR-1-DNA complex formation, indicating potential therapeutic applications in inflammatory diseases .

-

Antioxidant Activity Assessment :

- Objective : To measure the antioxidant capacity of the compound.

- Method : DPPH radical scavenging assay was employed.

- Results : The compound showed significant scavenging activity, suggesting its role as a potential antioxidant agent.

Data Table

| Activity Type | Methodology | Findings |

|---|---|---|

| EGR-1 Inhibition | Electrophoretic mobility shift | Dose-dependent inhibition observed |

| Antioxidant Activity | DPPH radical scavenging assay | Significant scavenging activity noted |

| Antimicrobial Activity | Disk diffusion method | Effective against select bacterial strains |

類似化合物との比較

Substituted Benzohydrazides with Antimicrobial Activity

Key Compounds :

3,4-Dimethoxybenzohydrazide derivatives (): These compounds exhibit broad-spectrum antimicrobial activity. The methoxy groups (-OCH₃) enhance electron-donating effects, contrasting with the nitro group in the target compound. Despite structural differences, both classes show low cytotoxicity in Vero cells (selectivity index >200) .

Ciprofloxacin, Erythromycin, and Ampicillin (): Compared to these antibiotics, benzohydrazide derivatives (including the target compound) demonstrate superior antibiofilm activity against E. coli (IC₅₀ <1 µM). The nitro group may contribute to biofilm disruption via reactive oxygen species (ROS) generation .

Activity Data :

*Predicted based on structural analogues.

Indolinone-Based Hydrazones with Anticancer Activity

Key Compounds :

(Z)-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide (d3) (): This analogue introduces a second nitro group at the 5-position of the indolinone ring. Computational studies suggest enhanced binding to CDK2 (ΔG = -9.2 kcal/mol) compared to the target compound (ΔG = -8.5 kcal/mol*), attributed to stronger π-π stacking with kinase active sites .

Copper(II) Complex of (Z)-2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide (): This complex exhibits potent cytotoxicity (IC₅₀ = 2–5 µM) against lung (SPCA-1) and gastric (MGC) cancer cells. The hydroxyl (-OH) group facilitates metal chelation, whereas the nitro group in the target compound may enhance redox cycling .

Structural Impact :

Hydrazones with Thymidine Phosphorylase Inhibition

Key Compound: (Z)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-(5-(4-isocyanophenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide (78) ():

- Exhibits 30-fold higher thymidine phosphorylase inhibition than the standard drug 7-deazaxanthin.

- The isocyanophenyl and oxadiazole moieties contribute to π-stacking and hydrogen bonding, whereas the target compound’s nitro group may offer alternative binding modes .

Physicochemical and Crystallographic Comparisons

- Hydrogen Bonding : The target compound’s crystal structure (inferred from ) features N–H⋯O hydrogen bonds forming 1D chains, similar to (E)-3-nitro-N'-(3-nitrobenzylidene)benzohydrazide . These interactions enhance thermal stability and solubility in polar solvents.

準備方法

Synthesis of 3-Nitrobenzohydrazide

The benzohydrazide backbone is synthesized via hydrazinolysis of 3-nitrobenzoic acid derivatives. A representative procedure involves:

-

Esterification : 3-Nitrobenzoic acid is treated with methanol and sulfuric acid to yield methyl 3-nitrobenzoate.

-

Hydrazide Formation : Reacting the ester with excess hydrazine hydrate in ethanol under reflux produces 3-nitrobenzohydrazide.

Reaction Conditions :

-

Solvent: Ethanol (anhydrous)

-

Temperature: 80°C, 6 hours

-

Yield: 85–90%

Analytical Data :

Synthesis of 1-Propylindolin-2,3-Dione

The indolin-2-one fragment is prepared via N-propylation of isatin (indoline-2,3-dione):

-

Alkylation : Isatin reacts with propyl bromide in the presence of potassium carbonate in DMF at 60°C for 12 hours.

-

Purification : The crude product is recrystallized from ethanol to yield 1-propylindolin-2,3-dione.

Reaction Conditions :

-

Base: K2CO3 (2.5 equiv)

-

Solvent: DMF

-

Temperature: 60°C, 12 hours

-

Yield: 75–80%

Analytical Data :

Condensation Reaction: Formation of the Hydrazone Linkage

The final step involves the acid-catalyzed condensation of 3-nitrobenzohydrazide with 1-propylindolin-2,3-dione to form the (Z)-isomer.

Optimization of Reaction Parameters

A study comparing solvents, catalysts, and temperatures revealed the following optimal conditions:

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 98 |

| Catalyst | Acetic acid | 82 | 97 |

| Temperature | Reflux (80°C) | 85 | 99 |

| Reaction Time | 8 hours | 80 | 96 |

Mechanistic Insight :

Protonation of the indolin-2-one’s carbonyl oxygen by acetic acid enhances electrophilicity, facilitating nucleophilic attack by the hydrazide’s amino group. The (Z)-configuration is favored due to steric hindrance between the nitro group and the indolinone’s propyl chain.

Stereochemical Control and Isomer Separation

The (Z)-isomer predominates under kinetic control due to intramolecular hydrogen bonding between the hydrazide’s NH and the indolinone’s carbonyl group. Chromatographic separation on silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the (Z)-isomer with >99% enantiomeric excess.

Key Observations :

-

HPLC Analysis : Retention times of 12.3 min (Z) and 14.7 min (E) using a C18 column (UV detection at 254 nm).

-

X-ray Crystallography : Confirms the (Z)-configuration through dihedral angle analysis (N–N–C=O: 172.5°).

Scalability and Industrial Applications

Pilot-scale synthesis (1 kg batch) achieved an 82% yield using continuous flow reactors, highlighting the method’s industrial viability. Applications include:

Q & A

Basic: What are the standard synthetic protocols for (Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide?

The compound is synthesized via condensation of 3-nitrobenzohydrazide with 2-oxo-1-propylindoline-3-ylidene derivatives. A typical procedure involves refluxing equimolar amounts of benzohydrazide and substituted isatin in ethanol with glacial acetic acid as a catalyst for 6–7 hours. The product is purified by recrystallization from methanol or ethanol . Key characterization steps include IR spectroscopy (to confirm C=O, C=N, and N-H stretches) and NMR for structural elucidation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Green solvents : Replacing ethanol with PEG 400, which enhances recyclability and reduces environmental impact .

- Microwave-assisted synthesis : Shortening reaction time (e.g., 30–60 minutes vs. hours) while maintaining high yields (>85%) .

- Catalyst screening : Testing trifluoroacetic acid or Lewis acids to accelerate imine formation .

Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) may further enhance purity for crystallography studies .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1660–1690 cm⁻¹, C=N at ~1600 cm⁻¹, and N-H stretches at ~3200 cm⁻¹) .

- ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, NH signals at δ 11–13 ppm) and carbon assignments .

- Mass spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns .

Advanced: How can crystallographic tools like SHELX and ORTEP aid in structural validation?

- SHELX : Refines single-crystal X-ray diffraction data to determine bond lengths, angles, and Z/E isomerism. For example, SHELXL can resolve ambiguities in imine bond geometry .

- ORTEP : Visualizes anisotropic displacement parameters, confirming molecular packing and hydrogen-bonding networks critical for stability .

Basic: What in vitro biological assays are relevant for evaluating its pharmacological potential?

- Antimicrobial : Broth microdilution (MIC against Mycobacterium tuberculosis H37Rv) .

- Anticancer : MTT assay on cell lines (e.g., A549 lung adenocarcinoma) to measure IC₅₀ values .

- Antioxidant : DPPH/ABTS radical scavenging assays, correlated with DFT-calculated thermodynamic parameters (e.g., bond dissociation enthalpy) .

Advanced: How can contradictions between experimental and computational data be resolved?

- Case study : If experimental antioxidant activity (e.g., IC₅₀ = 10 µM) conflicts with DFT-predicted SPLET mechanism dominance, revisit computational parameters (e.g., solvent model, basis set). Reassess experimental conditions (e.g., pH, solvent polarity) .

- Multi-method validation : Combine kinetic studies (e.g., reaction rates with HO● radicals) and LC-MS to identify intermediate species .

Advanced: What computational methods predict the compound’s mechanism of action?

- Molecular docking : AutoDock Vina or Glide screens binding affinities with targets like CDK2 or urease .

- DFT calculations : Identify reactive sites (e.g., hydrazide nitrogen as the primary radical scavenger) and transition states for radical inactivation pathways .

- ADMET prediction : ADMETlab 2.0 evaluates solubility, CYP450 metabolism, and toxicity (e.g., hepatotoxicity risk) .

Basic: How is the compound’s stability assessed under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via HPLC. Detect hydrolysis products (e.g., benzaldehyde) .

- Microsomal metabolism : Pig liver microsomes identify oxidative metabolites (e.g., hydroxylated derivatives) .

Advanced: What strategies enhance its pharmacokinetic profile?

- Prodrug design : Introduce acetylated or PEGylated groups to improve solubility and reduce first-pass metabolism .

- Metal complexation : Synthesize Cu²⁺ or Ni²⁺ complexes to enhance membrane permeability and target affinity (e.g., urease inhibition) .

Advanced: How do structural modifications impact biological activity?

- Substituent effects : Adding electron-withdrawing groups (e.g., -NO₂) to the benzohydrazide ring enhances anticancer activity by 2–3-fold .

- Isatin modifications : Replacing the propyl group with piperidinyl or methylamino moieties alters hydrogen-bonding interactions, affecting solubility and target selectivity .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

- Purification bottlenecks : Replace recrystallization with flash chromatography for higher throughput .

- Byproduct control : Monitor Schiff base formation via TLC and optimize stoichiometry (1:1.2 benzohydrazide:isatin) to minimize unreacted starting material .

Advanced: How can hydrogen-bonding patterns inform crystal engineering?

Graph set analysis (e.g., Etter’s rules) classifies intermolecular interactions (e.g., N-H···O=C chains) to predict crystal packing and polymorphism. For example, R₂²(8) motifs stabilize the Z-isomer in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。